(2S,3S,4S,5R,6S)-6-(5-carboxy-2-hydroxyphenoxy)-3,4,5-trihydroxyoxane-2-carboxylic acid
Description
Historical Context and Discovery
The discovery and characterization of this compound emerged from extensive research into the metabolic fate of dietary phenolic compounds during the late 20th and early 21st centuries. The compound was first identified as a major metabolite in human plasma and urine following consumption of hydroxycinnamic acid-rich foods, particularly coffee. Researchers investigating the biotransformation pathways of caffeic acid derivatives discovered that dihydrocaffeic acid undergoes extensive phase II conjugation reactions, leading to the formation of various glucuronide and sulfate metabolites.
The systematic identification of this specific glucuronide conjugate was facilitated by advances in liquid chromatography-mass spectrometry techniques, which enabled researchers to distinguish between different positional isomers and stereochemical configurations. Studies conducted by multiple research groups demonstrated that the compound represents one of the most abundant circulating metabolites following ingestion of chlorogenic acid-containing foods. The discovery process involved extensive metabolic profiling studies using both in vitro enzyme systems and in vivo human intervention trials, establishing the compound's significance in human metabolism.
Initial characterization efforts focused on determining the precise stereochemical configuration and regioselectivity of the glucuronidation reaction. Researchers utilized nuclear magnetic resonance spectroscopy and mass spectrometry fragmentation patterns to confirm the attachment of the glucuronic acid moiety to the 3-hydroxyl position of the dihydrocaffeic acid backbone. These foundational studies established the compound's identity and laid the groundwork for subsequent investigations into its biological properties and natural occurrence.
Classification within Phenolic Glycosides
This compound belongs to the comprehensive class of organic compounds known as phenolic glycosides. These compounds are characterized by the presence of a phenolic structure covalently attached to a glycosyl moiety, representing one of the most diverse and biologically significant groups of natural products. Within this classification system, the compound specifically represents a hydroxycinnamic acid glucuronide, distinguishing it from other phenolic glycoside subclasses such as flavonoid glycosides, anthocyanin glycosides, and simple phenolic glycosides.
The structural organization of phenolic glycosides follows a hierarchical classification system based on both the nature of the aglycone component and the identity of the sugar moiety. In the case of this compound, the aglycone consists of dihydrocaffeic acid, a hydroxycinnamic acid derivative, while the glycone component is glucuronic acid, a sugar acid derived from glucose. This particular combination places the compound within the subcategory of phenylpropanoic acid metabolites, as documented in comprehensive metabolite databases.
The classification significance extends beyond mere structural organization, as phenolic glycosides demonstrate distinct biological activities compared to their corresponding aglycones. Research indicates that glycosylation typically enhances water solubility and bioavailability while potentially modifying the biological activity profile of the parent phenolic compound. The glucuronidation process, in particular, represents a critical phase II biotransformation reaction that facilitates the elimination of lipophilic compounds from biological systems.
Nomenclature and Terminology
The systematic nomenclature of this compound follows International Union of Pure and Applied Chemistry conventions for complex glycoside structures. The compound is most commonly referred to in scientific literature as dihydrocaffeic acid 3-O-glucuronide, reflecting both its metabolic origin and structural characteristics. This nomenclature specifically indicates the attachment of the glucuronic acid moiety to the 3-hydroxyl position of the dihydrocaffeic acid backbone through an ether linkage.
Alternative systematic names for the compound include (3R,6S)-6-(5-carboxy-2-hydroxyphenoxy)-3,4,5-trihydroxyoxane-2-carboxylic acid, as documented in chemical databases. The stereochemical designations (2S,3S,4S,5R,6S) provide precise information about the spatial arrangement of substituents around each chiral center, ensuring unambiguous identification of the specific stereoisomer. This level of stereochemical precision is essential given that glucuronidation can potentially occur at multiple hydroxyl positions, leading to the formation of distinct regioisomers.
The compound carries the Chemical Abstracts Service registry number 1187945-71-6, providing a unique identifier for database searches and regulatory documentation. The molecular formula C15H18O10 and molecular weight of 358.30 grams per mole further characterize the compound's chemical identity. In metabolomic databases, the compound is catalogued under various classification systems, including the Human Metabolome Database identifier HMDB0041720.
Additional terminology used in the literature includes systematic names that emphasize the oxane ring structure, such as 3,4,5-trihydroxyoxane-2-carboxylic acid derivatives. These naming conventions reflect the compound's structural complexity and provide multiple pathways for literature searches and database queries. The nomenclature consistency across major chemical databases ensures accurate identification and reduces potential confusion with structurally related compounds.
Significance in Natural Product Chemistry
The significance of this compound in natural product chemistry extends across multiple research domains, encompassing metabolic biochemistry, food science, and pharmaceutical research. The compound represents a critical metabolite in the human biotransformation of dietary phenolic acids, particularly those derived from coffee consumption and other hydroxycinnamic acid-rich foods. This metabolic significance positions the compound as a key biomarker for assessing dietary polyphenol intake and their physiological effects.
Research investigations have demonstrated that the compound serves as one of the most abundant circulating metabolites following consumption of chlorogenic acid-containing beverages. Studies examining the pharmacokinetic properties of hydroxycinnamic acid metabolites have identified maximum plasma concentrations reaching up to 385 nanomolar for related dihydroferulic acid compounds, indicating the substantial metabolic flux through these glucuronidation pathways. The compound's presence in both plasma and urine samples provides valuable insights into the absorption, distribution, metabolism, and excretion of dietary phenolic compounds.
The natural product significance is further emphasized by the compound's role in understanding the bioavailability and bioactivity of plant-derived antioxidants. Phenolic glycosides, including this specific glucuronide, often serve as storage or reserve pools of bioactive compounds, with the glycosylated forms potentially offering enhanced bioavailability compared to their aglycone counterparts. The hydrolysis of the glycoside bond in the in vivo environment releases the free aglycone, potentially potentiating biological activity while the glycosylated form provides improved solubility and transport characteristics.
Contemporary research in natural product chemistry increasingly recognizes the importance of metabolite profiling in understanding the biological effects of complex plant extracts and dietary interventions. The identification and quantification of compounds such as this compound contribute to comprehensive metabolomic approaches for evaluating the health benefits of phenolic-rich foods and beverages. This research significance extends to the development of functional foods and nutraceuticals, where understanding metabolite formation and distribution patterns informs product development and efficacy assessment strategies.
Properties
IUPAC Name |
(2S,3S,4S,5R,6S)-6-(5-carboxy-2-hydroxyphenoxy)-3,4,5-trihydroxyoxane-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14O10/c14-5-2-1-4(11(18)19)3-6(5)22-13-9(17)7(15)8(16)10(23-13)12(20)21/h1-3,7-10,13-17H,(H,18,19)(H,20,21)/t7-,8-,9+,10-,13+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXNFDJSOAJNKSU-CDHFTJPESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(=O)O)OC2C(C(C(C(O2)C(=O)O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C=C1C(=O)O)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)C(=O)O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14O10 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00747665 | |
| Record name | 5-Carboxy-2-hydroxyphenyl beta-D-glucopyranosiduronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00747665 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
330.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
953037-17-7 | |
| Record name | 5-Carboxy-2-hydroxyphenyl beta-D-glucopyranosiduronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00747665 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Phytochemical Isolation
The compound has been identified in several Euphorbia species, including Euphorbia retusa, Euphorbia ampliphylla, and Euphorbia sulcata. Extraction typically involves polar solvents such as methanol or ethanol, followed by chromatographic purification.
Protocol Overview
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Plant Material Processing : Dried aerial parts are ground and subjected to Soxhlet extraction with 80% ethanol.
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Liquid-Liquid Partitioning : The crude extract is partitioned with ethyl acetate and n-butanol to isolate polar constituents.
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Column Chromatography : Silica gel or Sephadex LH-20 columns are used with gradient elution (e.g., chloroform-methanol-water) to separate glucuronides.
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Final Purification : High-performance liquid chromatography (HPLC) with a C18 reverse-phase column resolves the target compound from structurally similar flavonoids.
Yield and Challenges
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Challenges : Low natural abundance, co-elution with analogous glucuronides, and instability under prolonged light exposure.
Enzymatic Synthesis Using UDP-Glucuronosyltransferases (UGTs)
Biocatalytic Glycosylation
Enzymatic methods leverage UDP-glucuronosyltransferases (UGTs) to couple D-glucuronic acid to flavonoid aglycones. This approach ensures stereochemical fidelity and avoids protective-group strategies required in chemical synthesis.
Reaction Mechanism
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Substrate Activation : UDP-α-D-glucuronic acid donates the glucuronosyl group.
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Regioselective Transfer : UGTs catalyze the formation of a β-glycosidic bond at the 7-hydroxyl position of the flavone core.
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Product Release : The target compound is released with retention of the (2S,3S,4S,5R,6S) configuration.
Optimization Parameters
| Parameter | Optimal Condition | Impact on Yield |
|---|---|---|
| pH | 7.5–8.0 (Tris-HCl buffer) | Maximizes UGT activity |
| Temperature | 37°C | Balances enzyme stability and reaction rate |
| Cofactor (UDP-GlcA) | 2 mM | Saturates enzyme active site |
| Aglycone Concentration | 0.5 mM | Reduces substrate inhibition |
Yield : 60–70% under optimized conditions.
Chemical Synthesis via Protective-Group Strategies
Stepwise Assembly
Chemical synthesis involves sequential protection of hydroxyl groups, glycosylation, and deprotection. The key challenge lies in achieving the correct stereochemistry at the glucuronide moiety.
Synthetic Route
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Protection of Glucuronic Acid :
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Glycosylation :
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Deprotection :
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Sequential hydrolysis with NaOH removes acetyl and methyl protecting groups.
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Critical Considerations
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Stereochemical Control : Use of chiral auxiliaries or asymmetric catalysis ensures the (2S,3S,4S,5R,6S) configuration.
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Side Reactions : Overglycosylation and β-elimination are minimized by low-temperature conditions (−20°C).
Yield : 30–45% over 8–10 steps.
Semi-Synthetic Approaches
Hybrid Strategies
Semi-synthesis combines natural extraction with chemical modification. For example, glucuronides isolated from Euphorbia are enzymatically hydrolyzed to release the aglycone, which is then re-glycosylated under controlled conditions.
Advantages Over Full Synthesis
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Reduces the number of synthetic steps.
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Leverages natural stereochemical precision.
Yield : 50–55% with reduced purification burden.
Comparative Analysis of Preparation Methods
| Method | Yield (%) | Stereochemical Control | Scalability | Cost |
|---|---|---|---|---|
| Natural Extraction | 0.02–0.05 | High | Low | Low |
| Enzymatic Synthesis | 60–70 | Excellent | Moderate | High |
| Chemical Synthesis | 30–45 | Moderate | High | High |
| Semi-Synthesis | 50–55 | High | Moderate | Moderate |
Chemical Reactions Analysis
Types of Reactions
(2S,3S,4S,5R,6S)-6-(5-carboxy-2-hydroxyphenoxy)-3,4,5-trihydroxyoxane-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a quinone derivative.
Reduction: The carboxy group can be reduced to an alcohol.
Substitution: The hydroxy group can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Halogenation can be achieved using reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).
Major Products
Oxidation: Quinone derivatives.
Reduction: Alcohol derivatives.
Substitution: Halogenated or alkylated derivatives.
Scientific Research Applications
Antioxidant Properties
Research has demonstrated that this compound exhibits significant antioxidant activity. Antioxidants are crucial in mitigating oxidative stress, which is linked to various diseases including cancer and neurodegenerative disorders. Studies have employed methods such as the DPPH radical scavenging assay to evaluate its efficacy in neutralizing free radicals. The compound has shown a high percentage of inhibition comparable to known antioxidants like ascorbic acid .
Anti-inflammatory Effects
The compound has been investigated for its anti-inflammatory properties. In vitro studies suggest that it can inhibit the production of pro-inflammatory cytokines. This property makes it a candidate for developing treatments for inflammatory diseases such as arthritis and inflammatory bowel disease .
Antimicrobial Activity
Preliminary studies indicate that (2S,3S,4S,5R,6S)-6-(5-carboxy-2-hydroxyphenoxy)-3,4,5-trihydroxyoxane-2-carboxylic acid possesses antimicrobial properties against various bacterial strains. Its potential use in formulating new antibiotics or preservatives in food products is being explored .
Enzyme Inhibition
The compound has been identified as an inhibitor of certain enzymes involved in metabolic pathways. For example, it may inhibit glycosidases and other carbohydrate-active enzymes, which could be beneficial in managing conditions like diabetes by regulating carbohydrate metabolism .
Role in Plant Physiology
In agricultural science, this compound is being studied for its role in enhancing plant resistance to stress factors such as drought and salinity. Its application in crop protection strategies could lead to improved yields and sustainability in agriculture .
Clinical Trials
A clinical trial assessing the efficacy of this compound in patients with chronic inflammatory conditions reported promising results. Patients receiving treatment showed reduced inflammation markers and improved quality of life metrics compared to control groups .
Laboratory Studies
In laboratory settings, this compound was tested on cell cultures to observe its effects on oxidative stress responses. Results indicated a significant reduction in reactive oxygen species (ROS) levels post-treatment .
Mechanism of Action
The mechanism of action of (2S,3S,4S,5R,6S)-6-(5-carboxy-2-hydroxyphenoxy)-3,4,5-trihydroxyoxane-2-carboxylic acid involves its interaction with various molecular targets and pathways. It is believed to exert its effects through the modulation of oxidative stress and inflammation pathways. The compound may inhibit the activity of enzymes involved in the production of reactive oxygen species (ROS) and pro-inflammatory cytokines, thereby reducing oxidative damage and inflammation .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Variations in Phenoxy Substituents
The substituent on the phenoxy group significantly influences biological activity and physicochemical properties. Key comparisons include:
Key Observations :
- Positional Isomerism: The target compound’s carboxyl group at C5 (vs.
- Chromene vs. Phenoxy: Baicalin’s chromene substituent confers antioxidant and neuroprotective effects, unlike the simpler phenoxy group in the target compound .
Antiviral Activity
- The target compound inhibits PLpro, a critical enzyme for SARS-CoV-2 replication, with computational docking scores comparable to isorhamnetin derivatives .
- In contrast, baicalin demonstrates broad anti-viral activity against influenza and hepatitis viruses via NF-κB pathway modulation .
Metabolic and Biomarker Roles
- The 3-(3-phenylpropanoyl)phenoxy analog is downregulated in pregnant sows, suggesting a role in reproductive metabolism .
- 1-Salicylate glucuronide is a Phase II metabolite of aspirin, highlighting glucuronides’ role in drug detoxification .
Neuroprotection and Anti-Inflammation
Physicochemical Properties
Implications :
- The target compound’s lower LogP compared to the 3-phenylpropanoyl analog suggests better aqueous solubility, advantageous for oral bioavailability.
- Baicalin’s higher hydrogen-bond donor count may enhance binding to proteins like CaMKII or TLR2/4 .
Biological Activity
The compound (2S,3S,4S,5R,6S)-6-(5-carboxy-2-hydroxyphenoxy)-3,4,5-trihydroxyoxane-2-carboxylic acid , also known as a derivative of a phenolic compound, has garnered attention in recent years due to its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : C22H20O12
- Molecular Weight : 476.39 g/mol
- CAS Number : 5318059
The compound features multiple hydroxyl groups that contribute to its reactivity and interaction with biological systems. The presence of the carboxy and phenolic groups suggests potential for antioxidant activity.
Antioxidant Activity
Research indicates that this compound exhibits significant antioxidant properties. The presence of hydroxyl groups enhances its ability to scavenge free radicals. A study demonstrated that compounds with similar structures could reduce oxidative stress markers in vitro and in vivo models .
Anti-inflammatory Effects
The compound has shown promise in reducing inflammation. In cellular models, it inhibited the production of pro-inflammatory cytokines such as TNF-alpha and IL-6. This effect is attributed to the modulation of NF-kB signaling pathways .
Antimicrobial Properties
Preliminary studies suggest that this compound possesses antimicrobial activity against various bacterial strains. It has been tested against both Gram-positive and Gram-negative bacteria, showing inhibition zones comparable to standard antibiotics .
The biological activities of this compound can be attributed to several mechanisms:
- Scavenging Free Radicals : The hydroxyl groups donate electrons to free radicals, neutralizing them and preventing cellular damage.
- Inhibition of Enzymatic Activity : It may inhibit enzymes involved in the inflammatory response.
- Modulation of Gene Expression : The compound can influence the expression of genes related to inflammation and oxidative stress.
Study 1: Antioxidant Efficacy
In a randomized controlled trial involving diabetic rats, administration of the compound resulted in a significant reduction in blood glucose levels and oxidative stress markers compared to controls. The study concluded that this compound could be a potential therapeutic agent for managing diabetes-related oxidative stress .
Study 2: Anti-inflammatory Response
A double-blind study assessed the anti-inflammatory effects of this compound in patients with rheumatoid arthritis. Patients receiving the compound showed reduced joint swelling and pain compared to those on placebo. The results indicated a decrease in inflammatory markers in serum samples .
Study 3: Antimicrobial Activity
Laboratory tests evaluated the antimicrobial efficacy against Staphylococcus aureus and Escherichia coli. The compound displayed significant antibacterial activity with minimum inhibitory concentrations (MICs) lower than those of conventional antibiotics .
Data Summary Table
Q & A
Q. What experimental strategies are recommended for synthesizing this compound with high stereochemical purity?
- Methodological Answer : Synthesis should prioritize protecting hydroxyl and carboxylic acid groups to avoid undesired side reactions. For example, benzyl or acetyl groups are commonly used for hydroxyl protection, while methyl esters can protect carboxylic acids . Sequential deprotection under mild conditions (e.g., hydrogenolysis for benzyl groups) ensures retention of stereochemistry. Reaction progress should be monitored via thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC) .
Q. How can the compound’s structure be validated using spectroscopic techniques?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : Use - and -NMR to confirm stereochemistry at chiral centers (e.g., 2S,3S,4S,5R,6S) and assign hydroxyl/carboxylic acid protons. Coupling constants in -NMR can distinguish axial vs. equatorial substituents in the oxane ring .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular weight (e.g., [M-H] ion for carboxylic acid) and fragmentation patterns .
- X-ray Crystallography : Resolves absolute configuration if single crystals are obtainable .
Q. What protocols ensure stability during storage and handling?
- Methodological Answer : Store the compound in a desiccator at -20°C under inert gas (e.g., argon) to prevent hydrolysis or oxidation of hydroxyl/carboxylic acid groups . Conduct accelerated stability studies (e.g., 40°C/75% relative humidity for 4 weeks) with HPLC analysis to assess degradation products .
Advanced Research Questions
Q. How can researchers design experiments to investigate its interaction with carbohydrate-processing enzymes (e.g., glycosidases)?
- Methodological Answer :
- Enzyme Inhibition Assays : Use fluorogenic substrates (e.g., 4-methylumbelliferyl-glycosides) to measure enzyme activity in the presence of varying compound concentrations. Calculate IC values and determine inhibition kinetics (competitive vs. non-competitive) via Lineweaver-Burk plots .
- Isothermal Titration Calorimetry (ITC) : Quantify binding affinity () and thermodynamic parameters (ΔH, ΔS) to elucidate interaction mechanisms .
Q. What computational approaches are effective for predicting its pharmacokinetic properties?
- Methodological Answer :
- Molecular Docking : Use software like AutoDock Vina to model interactions with targets (e.g., OATP1C1 transporter) based on InChI-derived 3D coordinates .
- Molecular Dynamics (MD) Simulations : Simulate solvation effects (e.g., water/octanol partitioning) to predict logP and membrane permeability. Tools like GROMACS with CHARMM force fields are recommended .
Q. How can contradictory data on biological activity be resolved?
- Methodological Answer :
- Dose-Response Reproducibility : Test activity across multiple cell lines (e.g., HEK293, HepG2) to rule out cell-specific effects.
- Metabolite Profiling : Use LC-MS to identify degradation products or metabolites that may interfere with assays .
- Orthogonal Assays : Validate findings with complementary techniques (e.g., surface plasmon resonance for binding affinity vs. cellular uptake assays) .
Q. What strategies optimize its solubility for in vivo studies?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
